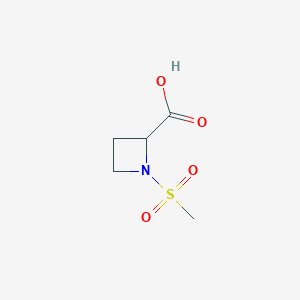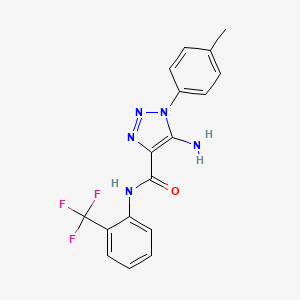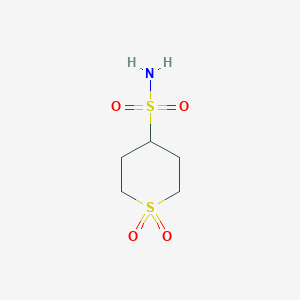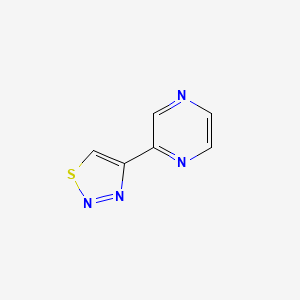![molecular formula C26H22N4O2S B2797124 N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1173741-58-6](/img/structure/B2797124.png)
N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide” is a compound that falls under the category of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Alpha 1-Adrenoceptor Antagonism and Antihypertensive Activity
Studies have demonstrated that derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline, which share structural similarities with N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide, exhibit potent and selective alpha 1-adrenoceptor antagonistic properties. These compounds have shown high binding affinity to alpha 1-adrenoceptors with significant antihypertensive effects in spontaneously hypertensive rats, highlighting their potential as antihypertensive agents (Chern et al., 1993).
Antitumor Activity
Research into 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to this compound, has shown promising broad-spectrum antitumor activity. These compounds have demonstrated potent inhibitory effects against various cancer cell lines, with select compounds being nearly 1.5–3.0-fold more potent than the control 5-FU. This indicates a potential application in cancer therapy (Al-Suwaidan et al., 2016).
Synthesis of Heterocyclic Compounds
The compound's core structure, particularly the quinazolinone scaffold, is instrumental in the synthesis of various biologically active heterocycles. The versatility of this core allows for the development of compounds with potential biological applications, expanding the search range for drug precursors (Ivachtchenko & Kovalenko, 2002).
Novel Synthesis Methods
Recent studies have employed similar compounds in developing novel synthesis methods for carbonyl-containing N-heterocycles. These metal-free approaches for N-H and C-H carbonylation processes offer an efficient route to synthesize valuable derivatives, highlighting the compound's role in advancing synthetic methodologies (Govindan et al., 2022).
Antimicrobial Activity
Quinazolinone derivatives have also been explored for their antimicrobial properties. Some derivatives have shown promising antibacterial and antifungal activities, suggesting the potential of this compound and its analogs in developing new antimicrobial agents (Patel et al., 2010).
Direcciones Futuras
Imidazole-containing compounds have become an important synthon in the development of new drugs . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Therefore, the future directions for “N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide” could involve further exploration of its potential applications in drug development.
Mecanismo De Acción
Target of Action
Compounds containing imidazole, a five-membered heterocyclic moiety present in this compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The presence of the imidazole ring in the compound suggests that it may interact with its targets through the nitrogen atoms in the ring . The imidazole ring is amphoteric in nature, showing both acidic and basic properties, which could influence its interaction with biological targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole-containing compounds , it is likely that multiple biochemical pathways could be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the compound’s bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole-containing compounds , the effects could be diverse depending on the specific biological target and the context of use.
Propiedades
IUPAC Name |
N-benzyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-17(24(31)27-16-18-10-4-2-5-11-18)33-26-28-21-15-9-8-14-20(21)23-29-22(25(32)30(23)26)19-12-6-3-7-13-19/h2-15,17,22H,16H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOBHDNIFUHFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

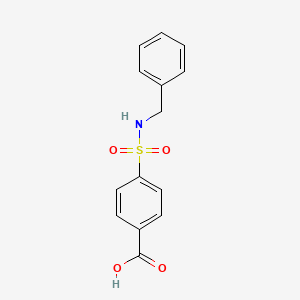
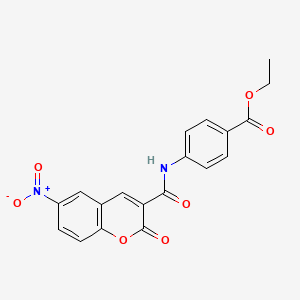
![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)
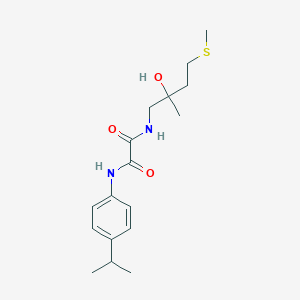

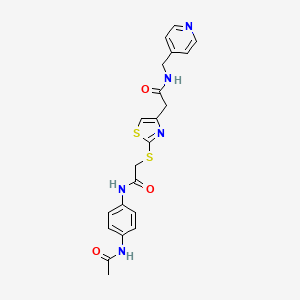
![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)
![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)
